

IUPAC name for 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-methylbenzofuran**

Cat. No.: **B1609783**

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-2-methylbenzofuran**: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.^{[1][2]} This technical guide provides a comprehensive analysis of **3-Bromo-2-methylbenzofuran**, a key synthetic intermediate for drug development professionals, researchers, and scientists. We will delve into its nomenclature, physicochemical properties, and detailed synthetic protocols, including mechanistic insights. Furthermore, this guide outlines its spectroscopic signature, chemical reactivity, and established applications as a precursor for potent therapeutic agents, particularly in oncology and infectious disease research. The content is structured to provide both foundational knowledge and actionable experimental details, grounded in authoritative references.

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals.^[1] The inherent planarity, aromaticity, and capacity for diverse functionalization make the benzofuran ring system an ideal starting point for designing molecules that can interact with a wide array of biological targets. Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.^{[1][2]} Halogenation of

the benzofuran core, particularly bromination, is a critical strategy for modulating electronic properties and providing a reactive handle for subsequent chemical transformations, thereby enhancing therapeutic efficacy and target specificity.

Nomenclature and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to IUPAC nomenclature.

IUPAC Name: 3-bromo-2-methyl-1-benzofuran^[3]

The structure consists of a benzofuran ring system where the bromine atom is attached to position 3 and a methyl group is at position 2.

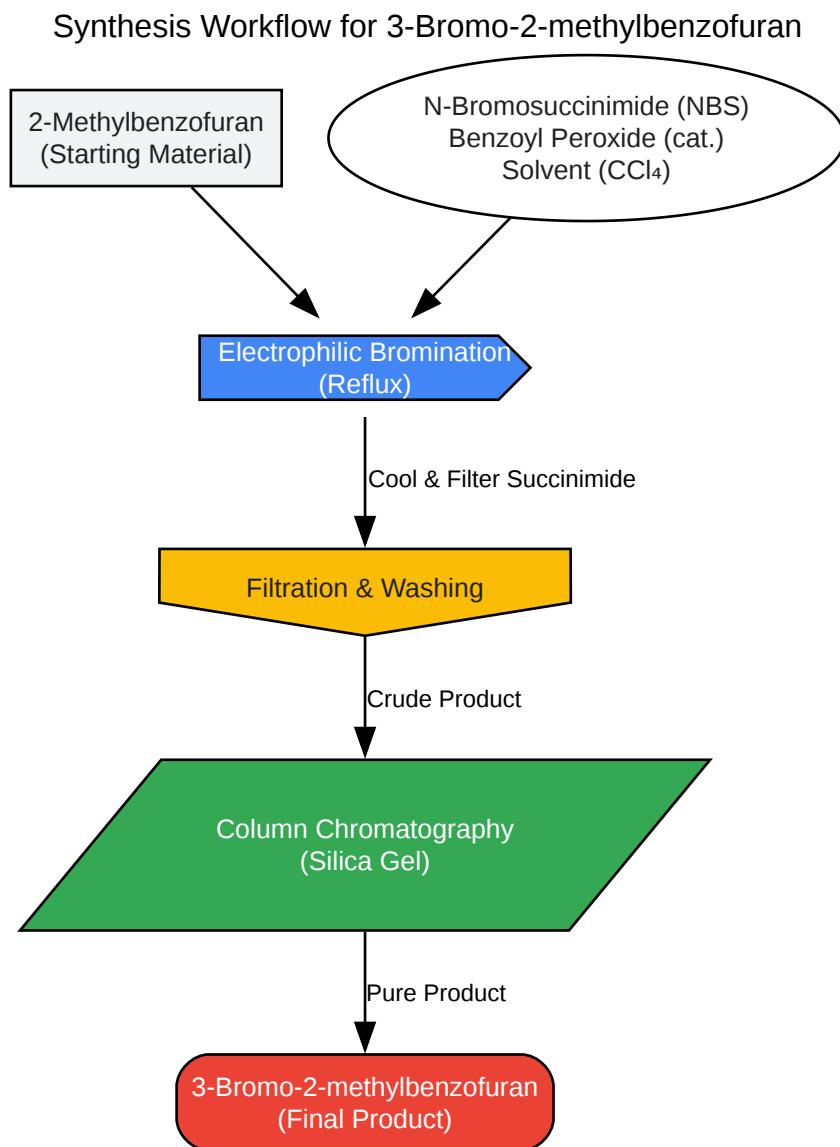

Caption: Structure of **3-Bromo-2-methylbenzofuran**.

Table 1: Physicochemical and Computed Properties

Identifier	Value	Source
Molecular Formula	C ₉ H ₇ BrO	PubChem ^[3]
Molecular Weight	211.06 g/mol	PubChem
Monoisotopic Mass	209.96803 Da	PubChem ^[3]
InChI Key	OEGMISNFEAVBHA-UHFFFAOYSA-N	PubChem ^[3]
SMILES	CC1=C(C2=CC=CC=C2O1)Br	PubChem ^[3]
XlogP3 (Predicted)	3.4	PubChem ^[3]
Physical Form	Yellow Liquid or Solid (Predicted)	Based on 3-Bromobenzofuran ^[4]

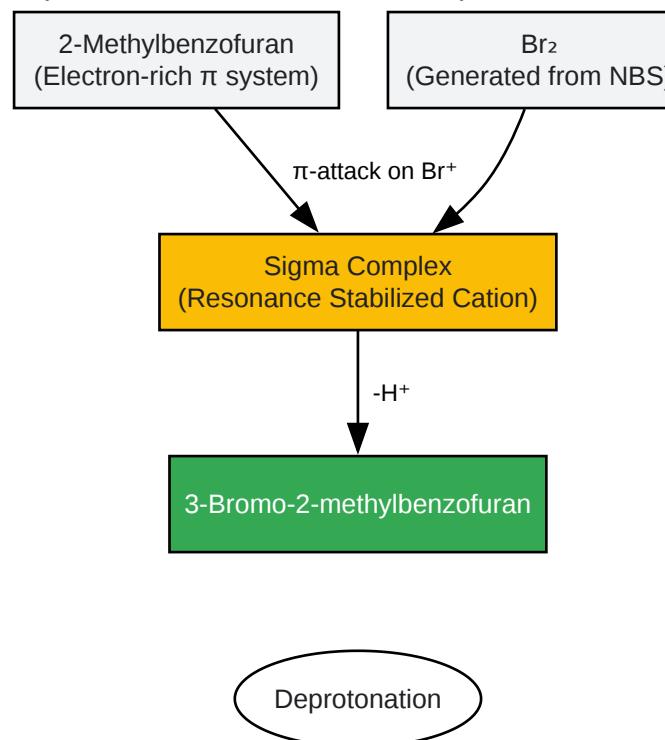
Synthesis and Mechanistic Insights

The synthesis of **3-Bromo-2-methylbenzofuran** is most efficiently achieved via the direct electrophilic bromination of the precursor, 2-methylbenzofuran. This method is favored for its high atom economy and procedural simplicity.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Bromo-2-methylbenzofuran**.

Detailed Experimental Protocol


This protocol is adapted from established procedures for the bromination of benzofuran derivatives.[5][6]

- Reaction Setup: To a solution of 2-methylbenzofuran (1.0 eq) in a suitable solvent such as dry carbon tetrachloride (CCl_4) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0 eq).
- Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).
 - Expert Insight: While this reaction is an electrophilic substitution, the use of a radical initiator can facilitate the process by ensuring a steady, low concentration of bromine, which is generated *in situ*. NBS is preferred over liquid bromine as it is a crystalline solid that is safer and easier to handle, minimizing the formation of polybrominated byproducts.
- Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the CCl_4 .
- Isolation: Filter the solid succinimide and wash it with a small amount of cold CCl_4 . Combine the filtrates.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure **3-Bromo-2-methylbenzofuran**.

Proposed Reaction Mechanism

The bromination occurs at the 3-position of the benzofuran ring, which is electronically activated and sterically accessible. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Proposed Mechanism for Electrophilic Bromination

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of electrophilic bromination on the furan ring.

Spectroscopic Characterization

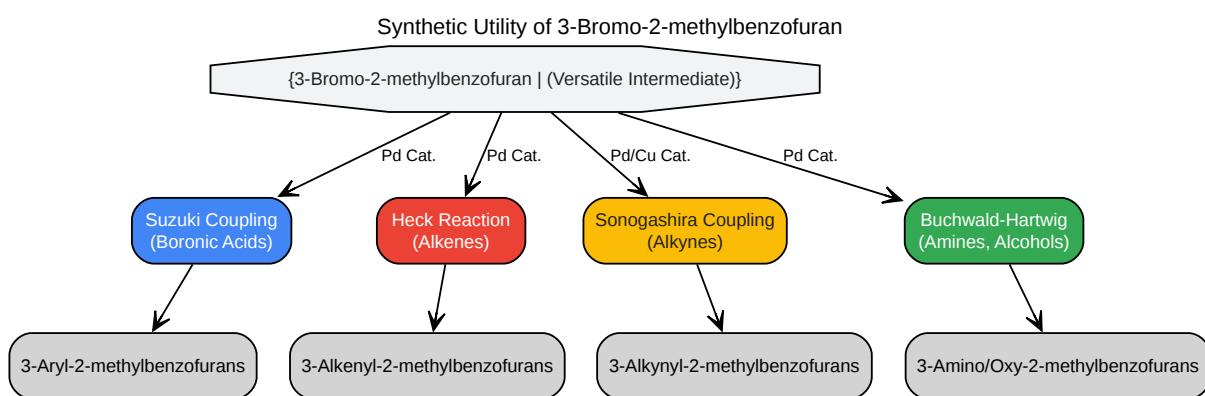

Structural confirmation of the synthesized **3-Bromo-2-methylbenzofuran** is achieved through a combination of standard spectroscopic techniques. The expected data provides a fingerprint for the molecule.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	Singlet for the C2-methyl group (~2.4-2.6 ppm). Multiplets for the four aromatic protons on the benzene ring (~7.2-7.8 ppm).
¹³ C NMR	Nine distinct carbon signals. Signal for the C-Br carbon (~95-105 ppm). Signals for the methyl carbon (~10-15 ppm) and aromatic/heterocyclic carbons.
Mass Spec (MS)	A characteristic M, M+2 isotopic pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom. Predicted [M+H] ⁺ at m/z 210.97531.[3]

Chemical Reactivity and Synthetic Utility

The bromine atom at the C3 position renders **3-Bromo-2-methylbenzofuran** a highly versatile synthetic intermediate. The C-Br bond is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.[7] This allows for the strategic introduction of carbon, nitrogen, and oxygen-based functionalities, which is a cornerstone of modern drug discovery.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions using **3-Bromo-2-methylbenzofuran**.

Applications in Medicinal Chemistry and Drug Development

The strategic importance of **3-Bromo-2-methylbenzofuran** lies in its role as a precursor to biologically active molecules. Research has consistently shown that bromo-substituted benzofurans and their derivatives possess significant therapeutic potential.

- **Anticancer Activity:** Numerous studies have identified bromo-derivatives of benzofuran as potent anticancer agents.^[5] These compounds often exert their cytotoxic effects by inducing apoptosis in cancer cells.^{[5][8]} The bromine atom can be a key pharmacophoric feature or a synthetic handle to build more complex molecules that target specific cellular pathways, such as cyclin-dependent kinases (CDKs).^[9]
- **Antimicrobial Agents:** The benzofuran scaffold is present in many compounds with antibacterial and antifungal properties.^[1] The introduction of a bromine atom can enhance lipophilicity, potentially improving cell membrane penetration and overall antimicrobial efficacy.
- **Enzyme Inhibition:** Benzofuran derivatives have been successfully designed as inhibitors for various enzymes. For example, they serve as the core for novel CDK2 inhibitors for cancer therapy and for inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β -secretase (BACE-1).^{[6][9]} **3-Bromo-2-methylbenzofuran** provides an ideal starting point for synthesizing libraries of such inhibitors for screening and lead optimization.

Conclusion

3-Bromo-2-methylbenzofuran is more than a simple halogenated heterocycle; it is a powerful and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its straightforward synthesis, well-defined reactivity, and the proven biological relevance of its derivatives make it an invaluable tool for researchers and professionals in the field of drug discovery and development. This guide provides the

foundational and practical knowledge necessary to leverage this important chemical intermediate in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 3-bromo-2-methyl-1-benzofuran (C9H7BrO) [pubchemlite.lcsb.uni.lu]
- 4. 3-Bromobenzofuran | 59214-70-9 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for 3-Bromo-2-methylbenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1609783#iupac-name-for-3-bromo-2-methylbenzofuran>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com